N-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbonothioyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of “N-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbonothioyl)benzamide” is characterized by the presence of a piperazine ring, a benzamide group, and a dimethylamino group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Novel Synthesis and Antibacterial Activity
Ahmed E. M. Mekky and S. Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. Their research demonstrates the potential of using piperazine-based compounds in the development of new antibacterial agents. Additionally, these compounds exhibited significant biofilm inhibition activities, suggesting their utility in addressing biofilm-associated infections (Mekky & Sanad, 2020).
Antifungal and Anticancer Properties
The study by D. Wieczorek et al. (2014) on 3-piperazine-bis(benzoxaborole) and its boronic acid analogue highlighted their fungicidal activity against several filamentous fungi, including Aspergillus and Fusarium species. This research underscores the potential of piperazine-based compounds in the development of new antifungal treatments (Wieczorek et al., 2014).
Anti-Acetylcholinesterase Activity
U. Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties and evaluated their anti-acetylcholinesterase (AChE) properties. Some of these compounds were found to have inhibitory effects when compared to Donepezil, a known AChE inhibitor. This suggests that such compounds could be potential candidates for treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Co(III) Complexes with Antifungal Properties
Zhou Weiqun et al. (2005) explored the synthesis of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, investigating their structure and antifungal activities. This research contributes to the understanding of how metal complexes of piperazine-based compounds can be utilized as antifungal agents (Weiqun et al., 2005).
properties
IUPAC Name |
N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS2/c1-23(2)18-10-8-17(9-11-18)20(27)24-12-14-25(15-13-24)21(28)22-19(26)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,22,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDRDFKINGLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide |
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